1-(4-Ethynylphenyl)adamantane
Overview
Description
1-(4-Ethynylphenyl)adamantane is an organic compound that features an adamantane core substituted with a 4-ethynylphenyl group. Adamantane, a polycyclic hydrocarbon, is known for its diamond-like structure and remarkable stability. The ethynylphenyl group introduces unsaturation, making the compound versatile for various chemical reactions and applications.
Mechanism of Action
Target of Action
1-(4-Ethynylphenyl)adamantane is a derivative of adamantane, a class of compounds known for their applications in drug delivery systems and surface recognition .
Mode of Action
It’s known that adamantane derivatives, such as amantadine, work by releasing dopamine from the nerve endings of brain cells and stimulating the norepinephrine response . They also have NMDA receptor antagonistic effects . The exact interaction of this compound with its targets and the resulting changes are still under investigation.
Biochemical Pathways
For instance, Amantadine, an adamantane derivative, is used in the treatment of Parkinson’s disease and influenza A virus infection, indicating its involvement in dopaminergic and viral replication pathways .
Pharmacokinetics
The related compound amantadine is well-absorbed orally and widely distributed in the body, including the central nervous system . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
It’s known that adamantane derivatives can be used to synthesize various functional derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethynylphenyl)adamantane can be synthesized through a multi-step process. One common method involves the Sonogashira-Hagihara cross-coupling reaction. This reaction typically uses a palladium catalyst and a copper co-catalyst to couple an aryl halide with a terminal alkyne. For this compound, the starting materials are 1-bromo-4-iodobenzene and 1-adamantylacetylene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethynylphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products:
Oxidation: Formation of 1-(4-carboxyphenyl)adamantane.
Reduction: Formation of 1-(4-ethylphenyl)adamantane.
Substitution: Formation of 1-(4-bromophenyl)adamantane or 1-(4-nitrophenyl)adamantane.
Scientific Research Applications
1-(4-Ethynylphenyl)adamantane has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a molecular probe due to its unique structural properties.
Comparison with Similar Compounds
1-(4-Ethynylphenyl)adamantane can be compared with other adamantane derivatives:
1,3,5,7-Tetrakis(4-ethynylphenyl)adamantane: This compound features multiple ethynylphenyl groups, enhancing its reactivity and potential for polymerization.
1-(4-Bromophenyl)adamantane: This derivative is more reactive in substitution reactions due to the presence of the bromine atom.
1-(4-Nitrophenyl)adamantane: Known for its electron-withdrawing nitro group, which influences its chemical behavior in electrophilic reactions.
The uniqueness of this compound lies in its combination of the adamantane core’s stability and the ethynyl group’s reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-ethynylphenyl)adamantane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20/c1-2-13-3-5-17(6-4-13)18-10-14-7-15(11-18)9-16(8-14)12-18/h1,3-6,14-16H,7-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSLGVZYLQPJQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469932 | |
Record name | 1-(4-ethynylphenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219831-45-5 | |
Record name | 1-(4-ethynylphenyl)adamantane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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